molecular formula C18H21NO3 B4737127 2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide

2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide

Cat. No. B4737127
M. Wt: 299.4 g/mol
InChI Key: INFCCIYAXTVCQI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as GW0742 and has been extensively studied for its potential applications in scientific research. GW0742 is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mechanism of Action

GW0742 is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism. Additionally, PPARδ activation leads to the downregulation of pro-inflammatory genes, resulting in reduced inflammation and oxidative stress.
Biochemical and physiological effects:
GW0742 has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue. GW0742 has also been shown to reduce hepatic glucose production and improve insulin sensitivity in the liver. Additionally, GW0742 has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.

Advantages and Limitations for Lab Experiments

GW0742 has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this nuclear receptor without affecting other PPAR isoforms. Additionally, GW0742 has been extensively studied in animal models and has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress. However, GW0742 has some limitations for lab experiments. It is a synthetic compound that requires careful optimization of synthesis conditions to obtain high yields and purity. Additionally, the effects of GW0742 may vary depending on the experimental conditions and animal models used.

Future Directions

There are several future directions for the study of GW0742. One potential direction is the investigation of the effects of GW0742 on other metabolic pathways, such as amino acid metabolism and mitochondrial function. Additionally, the potential use of GW0742 as a therapeutic agent for metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the development of more potent and selective PPARδ agonists based on GW0742 may lead to the development of novel therapeutic agents for the treatment of metabolic disorders.

Scientific Research Applications

GW0742 has been extensively studied for its potential applications in scientific research. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GW0742 has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart. Additionally, GW0742 has been shown to improve lipid metabolism and reduce the risk of atherosclerosis.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(3-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-5-4-6-15(11-13)12-19-18(20)14(2)22-17-9-7-16(21-3)8-10-17/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFCCIYAXTVCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(3-methylbenzyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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